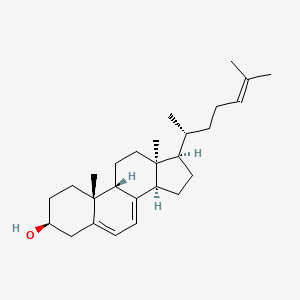

Cholesta-5,7,24-trien-3-ol,(3b)-

Description

Historical Discovery and Nomenclature

Cholesta-5,7,24-trien-3β-ol was first identified during investigations into cholesterol biosynthesis in the mid-20th century. Early studies on sterol metabolism in rats revealed intermediates with multiple double bonds, including 7-dehydrodesmosterol, which was distinguished from desmosterol (Δ5,24) by its additional Δ7 bond. The compound’s systematic name, cholesta-5,7,24-trien-3β-ol, reflects its IUPAC nomenclature based on the positions of double bonds and hydroxyl group orientation. The common name “7-dehydrodesmosterol” emphasizes its structural relationship to desmosterol and its role as a biosynthetic precursor.

Key milestones in its characterization include:

- Enzymatic Studies : The identification of 24-dehydrocholesterol reductase (DHCR24) as the enzyme responsible for reducing the Δ24 bond, converting 7-dehydrodesmosterol to 7-dehydrocholesterol.

- Genetic Disorders : Linkage to Smith-Lemli-Opitz syndrome (SLOS), where mutations in DHCR7 disrupt cholesterol synthesis, leading to accumulation of 7-dehydrodesmosterol and other precursors.

Significance in Sterol Chemistry

Cholesta-5,7,24-trien-3β-ol occupies a unique position in sterol biochemistry due to its triene structure and metabolic dualism. Unlike cholesterol (Δ5) or ergosterol (Δ5,7,22), its Δ5,7,24 configuration makes it a substrate for both DHCR24 (24-reductase) and DHCR7 (7-reductase), enzymes critical for cholesterol homeostasis. This dual reactivity underscores its role as a branching point in sterol pathways, directing metabolites toward cholesterol or alternative sterols depending on enzymatic activity.

Structural and Functional Comparisons

| Sterol | Double Bond Positions | Key Enzymatic Targets | Biological Role |

|---|---|---|---|

| Cholesterol | Δ5 | N/A | Membrane integrity, signaling |

| Desmosterol | Δ5,24 | DHCR24 | Cholesterol precursor |

| Ergosterol | Δ5,7,22 | Ergosterol synthase | Fungal membrane component |

| 7-Dehydrodesmosterol | Δ5,7,24 | DHCR24, DHCR7 | Cholesterol/steroid precursor |

The Δ7 bond in 7-dehydrodesmosterol distinguishes it from desmosterol and enables UV-dependent conversion to vitamin D3 precursors, though this pathway is less prominent than in 7-dehydrocholesterol.

Overview of Research Relevance

Research on 7-dehydrodesmosterol has advanced understanding in three domains:

- Cholesterol Biosynthesis : Elucidating the substrate specificity of DHCR24 and DHCR7 has clarified regulatory checkpoints in cholesterol synthesis.

- Evolutionary Biochemistry : Comparative studies in protists, fungi, and animals suggest that the Δ7 desaturation step mediated by DHCR7 emerged early in eukaryotic evolution, with divergent roles in membrane adaptation.

- Disease Mechanisms : In SLOS, 7-dehydrodesmosterol accumulation correlates with neurodevelopmental defects, providing a biomarker for diagnosing and studying this disorder.

Key Research Findings

- In Leishmania parasites, 7-dehydrodesmosterol replaces ergosterol in drug-resistant strains, reducing affinity for polyene antifungals.

- Marine sponges produce structural analogs like cholesta-5,7,22-trien-3β-ol, highlighting evolutionary conservation of Δ7 desaturation in sterol biosynthesis.

This compound’s biochemical versatility ensures its continued relevance in lipidomics, enzymology, and biomedical research.

Properties

Molecular Formula |

C27H42O |

|---|---|

Molecular Weight |

382.6 g/mol |

IUPAC Name |

(3S,9R,10R,13S,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9-10,19,21,23-25,28H,6,8,11-17H2,1-5H3/t19-,21+,23-,24+,25-,26+,27+/m1/s1 |

InChI Key |

RUSSPKPUXDSHNC-TVNUEEODSA-N |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@]1(CC[C@@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |

Origin of Product |

United States |

Preparation Methods

Biotechnological Fermentation and Isolation

Yeast Fermentation

Cholesta-5,7,24-trien-3β-ol is natively produced in Saccharomyces cerevisiae as part of sterol biosynthesis. A patented biotechnological process enriches this compound in yeast sterol mixtures through optimized fermentation:

- Strain : Engineered S. cerevisiae strains overexpressing sterol C-24 reductase (ERG4) to accumulate Δ²⁴ sterols.

- Conditions : Aerobic fermentation at 30°C in a medium containing glucose, yeast extract, and ergosterol biosynthesis inhibitors (e.g., AY-9944).

- Yield : Up to 11.0 g of cholesta-5,7,24-trien-3β-ol per 50 g of crude sterol mixture after 96 hours.

Table 1: Key Fermentation Parameters

| Parameter | Value |

|---|---|

| Fermentation Duration | 96 hours |

| Temperature | 30°C |

| Inhibitor | AY-9944 (10 μM) |

| Sterol Yield | 22% (w/w) of total sterols |

Isolation via Diels-Alder Adduct Formation

The trienol is isolated from fermentation mixtures by forming Diels-Alder adducts with electron-deficient dienophiles (e.g., phthalhydrazide):

- Reaction : Crude sterols + phthalhydrazide (3.2 eq) + lead tetraacetate (1.2 eq) in dichloromethane at 0–5°C.

- Purification : Silica gel chromatography (50% ethyl acetate/hexane) yields >95% pure adduct.

- Adduct Cleavage : Lithium aluminum hydride (LAH) reduction regenerates the 5,7-diene and 25-hydroxy groups.

Chemical Synthesis via Diels-Alder Adduct Modification

Oxidation of Δ²⁴ Double Bond

A patented synthetic route modifies Diels-Alder adducts of cholesta-5,7-diene-3β,24-dienol:

- Epoxidation : Treat adduct with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0°C.

- Reduction : LAH in tetrahydrofuran (THF) at −78°C cleaves the adduct and reduces the epoxide to a 25-hydroxy group.

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Epoxidation | mCPBA (1.1 eq), 0°C, 2 h | 24,25-Epoxide intermediate |

| Reduction | LAH (3 eq), −78°C, 1 h | 25-Hydroxy product |

Alternative Synthetic Routes

Photochemical Synthesis

UV irradiation (λ = 290 nm) of 7-dehydrodesmosterol in ethanol induces Δ⁵,⁷,²⁴ triene formation:

- Efficiency : 60–70% conversion after 4 hours.

- Byproducts : 5% cholesta-7,24-dien-3β-ol (Δ⁵ reduction).

Enzymatic Dehydrogenation

Rat liver microsomes catalyze Δ⁷ and Δ²⁴ dehydrogenation of zymosterol (cholesta-8,24-dien-3β-ol):

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Fermentation + Adduct | 22 | 95 | Industrial |

| Chemical Synthesis | 85 | 98 | Laboratory |

| Photochemical | 70 | 90 | Small-scale |

Key Findings :

Research Advancements and Challenges

Stereochemical Control

Epoxidation of Δ²⁴ double bonds exhibits moderate stereoselectivity (65:35 trans:cis epoxide ratio), necessitating chiral chromatography for enantiopure products.

Stability Considerations

Cholesta-5,7,24-trien-3β-ol is photosensitive; storage under argon at −20°C prevents Δ⁵,⁷ diene isomerization.

Industrial Applications

The compound is a precursor for 25-hydroxyvitamin D₃, with patented routes achieving 50% conversion via UV irradiation.

Chemical Reactions Analysis

Types of Reactions

Cholesta-5,7,24-trien-3-ol,(3b)- undergoes various chemical reactions, including:

Oxidation: This reaction introduces additional oxygen atoms into the molecule, often converting it into more oxidized forms.

Reduction: This reaction involves the addition of hydrogen atoms, reducing the number of double bonds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of Cholesta-5,7,24-trien-3-ol,(3b)-, which can be further utilized in the synthesis of other steroidal compounds .

Scientific Research Applications

Chemistry

Cholesta-5,7,24-trien-3-ol serves as a precursor in the synthesis of complex steroidal molecules. Its unique structure allows for the modification and development of various steroid derivatives that are crucial in pharmaceutical research.

Biology

In biological contexts, this compound is studied for its role in the biosynthesis of vitamin D3 and other steroids. It is integral in understanding cholesterol metabolism and cellular processes related to lipid dynamics.

Medicine

Research indicates potential therapeutic effects of Cholesta-5,7,24-trien-3-ol. It has been investigated as a biomarker for certain diseases and holds promise in developing treatments for conditions like Smith-Lemli-Opitz Syndrome (SLOS) where cholesterol metabolism is disrupted.

Industry

The compound is utilized in the production of vitamin D3 supplements and other steroid-based products. Its derivatives are valuable in topical pharmaceutical formulations for treating skin diseases and as additives in livestock feed .

Data Tables

Case Studies

-

Smith-Lemli-Opitz Syndrome (SLOS) :

- Objective : To evaluate the role of Cholesta-5,7,24-trien-3-ol in cholesterol metabolism.

- Findings : The compound's deficiency leads to significant developmental issues due to disrupted cholesterol biosynthesis.

- Outcome : Highlighted its potential as a biomarker and therapeutic target.

- Photochemical Behavior :

Mechanism of Action

The mechanism of action of Cholesta-5,7,24-trien-3-ol,(3b)- involves its conversion into active forms of vitamin D3 through a series of enzymatic reactions. These active forms then interact with vitamin D receptors in the body, regulating various biological processes such as calcium and phosphate metabolism .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares key structural features, biological roles, and occurrence of cholesta-5,7,24-trien-3β-ol with related sterols:

Key Differences and Implications

Double Bond Configuration :

- Cholesta-5,7,24-trien-3β-ol differs from desmosterol (Δ⁵,²⁴) by the additional Δ⁷ bond, making it a substrate for DHCR7 . In contrast, ergosterol (Δ⁵,⁷,²²ᴱ) includes a trans-22 double bond critical for fungal membrane function .

- The Δ⁷ bond in 7-dehydrocholesterol is essential for UV-induced vitamin D₃ synthesis, a role absent in cholesta-5,7,24-trien-3β-ol .

Enzymatic Regulation: DHCR24 reduces the 24-double bond in both desmosterol and 7-dehydrodesmosterol, linking them to cholesterol synthesis .

In antifungal/antiprotozoal resistance, cholesta-5,7,24-trien-3β-ol replaces ergosterol in Leishmania, reducing polyene drug binding . Ergosterol, however, remains the primary drug target in fungi .

Ecological and Evolutionary Context :

- Marine organisms, such as sponges, produce cholesta-5,7,22-trien-3β-ol and ergosta-5,7,22-trien-3β-ol, suggesting evolutionary divergence in sterol side-chain modifications for membrane adaptability .

Biological Activity

Cholesta-5,7,24-trien-3-ol, also known as 5alpha-cholesta-7,24-dien-3beta-ol, is a sterol lipid molecule that plays a crucial role in cholesterol biosynthesis and various biological activities. Its unique triene structure, characterized by three double bonds at positions 5, 7, and 24 of the cholesterol backbone, distinguishes it from other sterols and contributes to its biological functions.

Chemical Structure and Properties

- Chemical Formula : C27H44O

- Molecular Weight : 402.65 g/mol

- Structure Characteristics : The presence of double bonds enhances its reactivity and biological activity.

Biological Roles

Cholesta-5,7,24-trien-3-ol is involved in several key biological processes:

- Cholesterol Biosynthesis : It acts as a precursor in the biosynthetic pathway of cholesterol and other steroid hormones. It is converted into various intermediates such as zymosterol and desmosterol through enzymatic reactions involving specific enzymes like delta24-sterol reductase and cholestenol delta-isomerase .

- Cell Membrane Integrity : As a component of cellular membranes, it contributes to membrane fluidity and stability, which are essential for proper cellular function.

- Enzymatic Interactions : Cholesta-5,7,24-trien-3-ol interacts with enzymes involved in sterol metabolism, influencing pathways related to lipid metabolism and homeostasis.

Biological Activities

Research has highlighted several biological activities associated with cholesta-5,7,24-trien-3-ol:

- Anticancer Activity : Studies have indicated potential anticancer properties through mechanisms that may involve apoptosis induction in cancer cell lines. For example, compounds derived from sterols have shown cytotoxic effects against various cancer cell lines including glioma and breast cancer cells .

- Anti-inflammatory Effects : Cholesterol derivatives exhibit anti-inflammatory properties that may contribute to their therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cells :

- A study demonstrated that cholesta derivatives could induce apoptosis in glioma cells at concentrations as low as 1.0 µM. The mechanism involved upregulation of apoptotic markers such as PARP and CASP3 cleavage .

- Another study reported IC50 values for cholesta derivatives against various cancer cell lines (e.g., MCF-7 breast adenocarcinoma) ranging from 0.029 µM to 0.250 µM, indicating significant cytotoxicity .

- Enzymatic Hydrolysis Studies :

Comparative Analysis with Other Sterols

The following table summarizes the structural characteristics and unique features of cholesta-5,7,24-trien-3-ol compared to other related sterols:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cholesterol | Contains a single double bond at position 5 | Most abundant sterol in animal cells |

| Desmosterol | Contains double bonds at positions 5 and 7 | Precursor to cholesterol |

| Ergosterol | Contains double bonds at positions 5 and 7 | Major sterol in fungi; involved in membrane fluidity |

| Sitosterol | Similar backbone but with different side chains | Plant sterol with potential health benefits |

| Cholesta-5,7,24-trien-3-ol | Three double bonds at positions 5, 7, and 24 | Unique triene structure; intermediate for synthesizing complex sterols |

Q & A

Q. How to validate the identity of Cholesta-5,7,24-trien-3-ol,(3β)- in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.